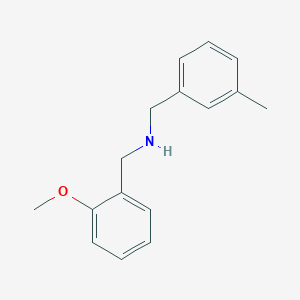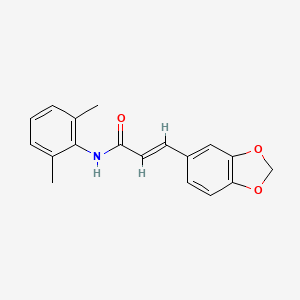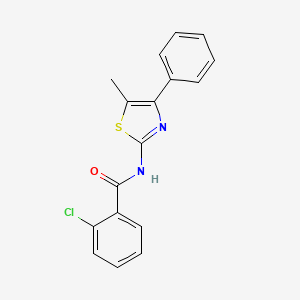
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole, also known as BFPT, is a chemical compound that belongs to the class of triazole derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Applications De Recherche Scientifique
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has also been studied for its potential to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase-3 pathway. 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has been shown to have a number of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, one of the limitations of 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole is that it is highly toxic, which can make it difficult to work with in the lab.
Orientations Futures
There are a number of future directions for research on 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole. One area of research is the development of new anti-cancer therapies based on 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole. Another area of research is the development of new antibiotics based on 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole. Finally, research is needed to better understand the mechanism of action of 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole and its potential applications in the treatment of other diseases.
Méthodes De Synthèse
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole can be synthesized using a variety of methods, including the reaction of 2-furylacetonitrile with thioacetic acid followed by the reaction of the resulting product with benzyl bromide and propionic anhydride. The compound can also be prepared by the reaction of 2-furylacetonitrile with thiourea, followed by the reaction of the resulting product with benzyl chloride and propionic anhydride.
Propriétés
IUPAC Name |
1-[5-benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-14(20)19-16(22-11-12-7-4-3-5-8-12)17-15(18-19)13-9-6-10-21-13/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIALMAGRHCVZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-furylmethylene)-3-(methylthio)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5820625.png)

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)


![1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5820660.png)
![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)

![N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)
![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)
![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)